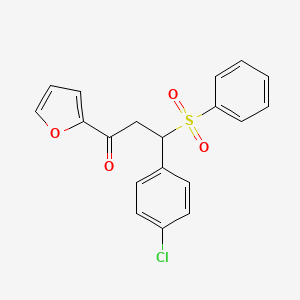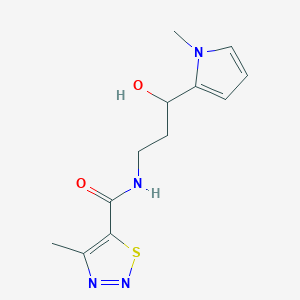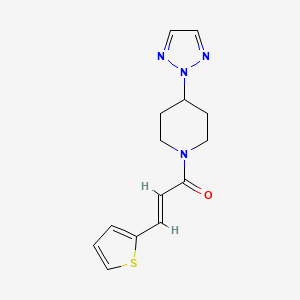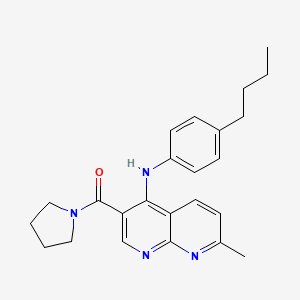
3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one, also known as CF3, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of chalcones, which have been shown to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one is not fully understood. However, it has been proposed that 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one exerts its biological activities by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been reported to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has also been shown to inhibit the activation of MAPK and PI3K/Akt signaling pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been shown to possess various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been shown to possess neuroprotective activity by reducing the production of reactive oxygen species and inhibiting the activation of microglia.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been reported to possess various biological activities, which makes it a potential candidate for drug development. However, there are also limitations to using 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one in lab experiments. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one is not water-soluble, which makes it difficult to use in aqueous solutions. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has also been reported to be unstable in the presence of light and air, which can affect its biological activity.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one. One potential direction is to investigate the structure-activity relationship of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one and its analogs to identify more potent compounds. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one to determine its efficacy and safety in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one and its potential applications in various diseases.
Synthesemethoden
The synthesis of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one involves the reaction of 4-chloroacetophenone, furfural, and phenylsulfonylacetylene in the presence of a base such as potassium carbonate. The reaction proceeds through a one-pot three-component reaction, which results in the formation of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one with a yield of 80-85%. The synthesis of 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been reported in various scientific journals and has been optimized for higher yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-3-(4-chlorophenyl)-1-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4S/c20-15-10-8-14(9-11-15)19(13-17(21)18-7-4-12-24-18)25(22,23)16-5-2-1-3-6-16/h1-12,19H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVIFBAJBXUHRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-(furan-2-yl)-3-(phenylsulfonyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2383153.png)
![7-hydroxy-N-(1-hydroxybutan-2-yl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2383156.png)

![2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383159.png)
![2,4,6-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2383160.png)
![4-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2383162.png)

![1-[3-(Methoxymethyl)-3-phenylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2383167.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2383169.png)
![[(2R,5S)-5-(Aminomethyl)oxolan-2-yl]methanol](/img/structure/B2383171.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2383172.png)
![3-(1-Pyrido[3,4-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2383173.png)

